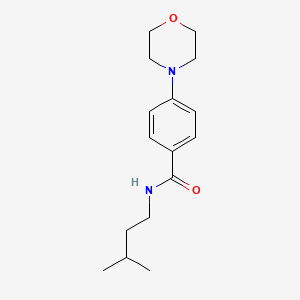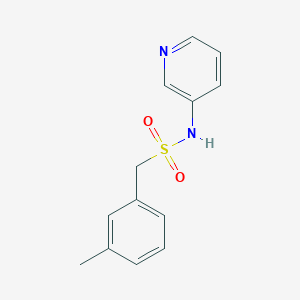
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide
Descripción general
Descripción
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide, also known as NS1619, is a compound that has gained significant attention in scientific research due to its unique properties. It is a potassium channel opener that has been found to have potential therapeutic applications in various fields, such as cardiovascular disease, cancer, and neurological disorders.
Mecanismo De Acción
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide works by opening the ATP-sensitive potassium channels (KATP channels) in cells. This leads to hyperpolarization of the cell membrane, which results in the relaxation of smooth muscle cells, dilation of blood vessels, and decreased activity of neurons. This compound has been found to have a higher affinity for the mitochondrial KATP channels, which may explain its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of nitric oxide, which can improve blood flow and reduce inflammation. This compound has also been found to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. In addition, this compound has been found to have anti-inflammatory effects and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a potent and selective KATP channel opener, which makes it a valuable tool for studying the role of KATP channels in various physiological processes. This compound is also stable and can be easily synthesized, which makes it accessible for researchers. However, this compound has some limitations, such as its potential toxicity and off-target effects, which should be taken into consideration when designing experiments.
Direcciones Futuras
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide has shown promising results in various fields of research, and there are several future directions that can be explored. In cardiovascular disease, this compound can be further studied for its potential use in treating hypertension and heart failure. In cancer research, this compound can be investigated for its potential as a chemotherapeutic agent or as a sensitizer for radiation therapy. In neurological disorders, this compound can be explored for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more selective and potent KATP channel openers can provide new insights into the role of KATP channels in various physiological processes.
Conclusion:
This compound is a compound that has gained significant attention in scientific research due to its unique properties. It is a potent and selective KATP channel opener that has potential therapeutic applications in various fields. This compound has been extensively studied for its cardiovascular, cancer, and neurological effects, and there are several future directions that can be explored. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in various fields. In cardiovascular disease, this compound has been found to have vasodilatory effects, which can improve blood flow and reduce blood pressure. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, this compound has been found to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)7-8-17-16(19)14-3-5-15(6-4-14)18-9-11-20-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNGIIZBYJVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-N-(4-methylphenyl)acetamide dihydrochloride](/img/structure/B4428532.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4428541.png)
![[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4428548.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]ethanesulfonamide](/img/structure/B4428555.png)
![N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide](/img/structure/B4428558.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4428562.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B4428573.png)

![6-methyl-2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4428582.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4428613.png)
![N-(4-pyridinylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428620.png)
![{2-bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4428626.png)
